Bis[3,5-bis(trifluoromethyl)phenyl]acetylene
Description
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene is a fluorinated aromatic compound characterized by two 3,5-bis(trifluoromethyl)phenyl groups linked via an acetylene (-C≡C- moiety). This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl (-CF₃) groups and the linear geometry of the acetylene bridge.
- Electron-deficient aromatic system: The -CF₃ groups enhance electrophilicity, making the compound reactive in cross-coupling reactions or as a ligand precursor.
- Thermal stability: The acetylene linkage contributes to rigidity and thermal resistance, a trait observed in related fluorinated acetylenes .
- Applications: Potential uses include catalysis, materials science (e.g., liquid crystals), and pharmaceutical intermediates .
Properties
IUPAC Name |
1-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6F12/c19-15(20,21)11-3-9(4-12(7-11)16(22,23)24)1-2-10-5-13(17(25,26)27)8-14(6-10)18(28,29)30/h3-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIKFKIMHPBEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6F12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Homocoupling of 3,5-Bis(trifluoromethyl)phenylacetylene
The most direct route involves the oxidative dimerization of 3,5-bis(trifluoromethyl)phenylacetylene (CAS 88444-81-9), a terminal alkyne. This method employs copper(I)-mediated Glaser coupling under aerobic conditions.
Procedure :
- Dissolve 3,5-bis(trifluoromethyl)phenylacetylene (2.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL).
- Add copper(I) iodide (0.1 eq, 0.2 mmol) and tetramethylethylenediamine (TMEDA, 0.2 mL) under nitrogen.
- Stir at 25°C for 24 hours under an oxygen atmosphere.
- Quench with aqueous ammonium chloride, extract with dichloromethane, and purify via silica gel chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 24 hours | |
| Catalyst | CuI/TMEDA |
Mechanism : Copper(I) facilitates deprotonation of the terminal alkyne, forming a copper acetylide intermediate. Oxidative coupling yields the symmetric diyne.
Sonogashira Cross-Coupling with 3,5-Bis(trifluoromethyl)phenyl Halides
This method couples 1-iodo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1) with a protected acetylene precursor, followed by deprotection.
Procedure :
- React 1-iodo-3,5-bis(trifluoromethyl)benzene (2.2 mmol) with trimethylsilylacetylene (1.0 mmol) using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.
- Stir at 60°C for 12 hours.
- Deprotect the trimethylsilyl group with K₂CO₃ in methanol.
- Subject the terminal alkyne to oxidative homocoupling (Section 2.1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Coupling) | 85% | |
| Catalyst | Pd/Cu |
Advantages : Enables modular synthesis but requires multiple steps.
Reduction of Bis[3,5-bis(trifluoromethyl)phenyl]dichloroethylene
A less common approach involves reducing dichloroethylene derivatives. This method is adapted from phosphine synthesis methodologies.
Procedure :
- Treat 3,5-bis(trifluoromethyl)bromobenzene with lithium acetylide to form bis[3,5-bis(trifluoromethyl)phenyl]dichloroethylene.
- Reduce with DIBAL-H (diisobutylaluminum hydride) at −20°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Reducing Agent | DIBAL-H |
Limitations : Requires handling pyrophoric reagents and low temperatures.
Comparative Analysis of Methods
The table below summarizes the efficiency of each synthesis route:
| Method | Yield | Catalyst | Temperature | Time |
|---|---|---|---|---|
| Oxidative Homocoupling | 68–72% | CuI/TMEDA | 25°C | 24 hours |
| Sonogashira Cross-Coupling | 85% | Pd/Cu | 60°C | 12 hours |
| Dichloroethylene Reduction | 70–75% | DIBAL-H | −20°C | 4 hours |
Insights :
- The Sonogashira method offers higher yields but involves toxic palladium catalysts.
- Oxidative homocoupling is operationally simpler but requires stringent oxygen control.
Challenges and Optimization Strategies
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance copper-mediated couplings but may hydrolyze under basic conditions.
- Fluorine Steric Effects : The electron-withdrawing trifluoromethyl groups slow coupling kinetics, necessitating elevated temperatures or prolonged reaction times.
- Purification : Silica gel chromatography is critical due to the compound’s high hydrophobicity.
Chemical Reactions Analysis
Types of Reactions
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylene group to alkanes or alkenes.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alkanes, alkenes, and various substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Material Science
Polymer Chemistry :
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene is utilized in the synthesis of high-performance polymers. The trifluoromethyl groups impart unique thermal and mechanical properties to the resulting materials. These polymers are often used in applications requiring high thermal stability and resistance to solvents.
Case Study : A study demonstrated that incorporating this compound into polymer matrices significantly improved their thermal stability and mechanical strength compared to traditional polymers without fluorinated components .
Organic Synthesis
Building Block for Complex Molecules :
This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex aromatic compounds. Its unique structure allows for various substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Reaction Examples :
- The compound can undergo nucleophilic substitution reactions with various electrophiles, enabling the formation of diverse derivatives.
- It has been successfully used in the synthesis of novel fluorinated compounds with potential biological activity .
Fluorescent Materials
Optoelectronic Applications :
Due to its unique electronic properties, this compound has been explored for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to emit light when excited makes it suitable for these applications.
Data Table: Optical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
| Solubility in Chloroform | High |
This table summarizes key optical properties relevant for optoelectronic applications.
Chemical Sensors
The compound's sensitivity to environmental changes makes it a candidate for chemical sensors, particularly those detecting volatile organic compounds (VOCs). Its fluorinated nature enhances its interaction with target analytes, leading to improved sensitivity and selectivity.
Mechanism of Action
The mechanism of action of Bis[3,5-bis(trifluoromethyl)phenyl]acetylene involves its ability to act as an electron-withdrawing group, stabilizing negative charges in transition states and facilitating various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity and selectivity in organic transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3,5-Bis(trifluoromethyl)phenylacetic Acid (C₁₀H₆F₆O₂)
- Structure : Features a phenylacetic acid group (-CH₂COOH) instead of acetylene.
- Properties :
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (C₁₀H₆F₆O)
- Structure : Contains a ketone (-CO-) group.
- Properties :
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (C₁₀H₁₁F₆N)
- Structure : Substituted ethylamine group.
- Properties :
Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate (C₁₁H₈F₆O₂)
Structural and Property Comparison Table
Electronic and Steric Effects
- Electron-withdrawing -CF₃ groups : All compounds exhibit reduced electron density on the aromatic ring, enhancing electrophilic substitution reactivity. However, the acetylene-linked compound’s linear structure minimizes steric hindrance compared to bulkier substituents like esters or amines .
Biological Activity
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene is a synthetic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by its acetylene backbone and two 3,5-bis(trifluoromethyl)phenyl groups. Its chemical formula is , indicating the presence of six fluorine atoms which contribute to its unique reactivity and stability.
| Property | Value |
|---|---|
| Molecular Weight | 300.25 g/mol |
| Boiling Point | Not available |
| Solubility | Low in water |
| Log P (octanol-water) | 4.4 |
| Toxicity | Moderate (GHS classification) |
Research indicates that This compound exhibits various biological activities primarily through its interactions with cellular receptors and enzymes. Notably, it has been studied for its potential as an allosteric modulator in G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.
Case Studies
-
Allosteric Modulation of GPCRs :
A study highlighted the role of similar trifluoromethyl phenyl compounds in modulating GPCR activity, suggesting that This compound could influence signaling pathways related to cognitive functions and metabolic processes . -
Anticancer Activity :
Preliminary investigations into the anticancer properties of related compounds indicate potential efficacy against various cancer cell lines. The trifluoromethyl groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets . -
Enzyme Inhibition :
The compound has shown promise as a CYP1A2 inhibitor, which may affect drug metabolism and pharmacokinetics . This property could be leveraged in drug design to modulate the effects of co-administered medications.
Table 2: Biological Activities Reported
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Allosteric Modulation | GPCRs (e.g., acetylcholine receptors) | |
| Anticancer Activity | Various cancer cell lines | |
| Enzyme Inhibition | CYP1A2 |
Safety and Toxicology
Toxicological assessments reveal that This compound poses moderate risks. It is classified as a skin irritant and can affect the respiratory system upon exposure . Proper handling protocols are essential when working with this compound in laboratory settings.
Table 3: Toxicity Profile
| Toxicity Parameter | Classification |
|---|---|
| Acute Toxicity | Category 3 (Oral) |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Bis[3,5-bis(trifluoromethyl)phenyl]acetylene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between 3,5-bis(trifluoromethyl)phenyl halides (e.g., bromide ) and terminal acetylenes. Reaction conditions (e.g., palladium catalyst loading, solvent polarity, and temperature) critically impact yield. For example, using Pd(PPh₃)₄ in THF at 60–80°C under inert atmosphere optimizes cross-coupling efficiency. Post-synthesis purification via column chromatography with hexane/ethyl acetate (9:1) removes unreacted precursors .
Q. How do spectroscopic techniques (NMR, FT-IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹⁹F NMR : Distinct signals for CF₃ groups at δ −63 to −65 ppm (split due to para-substitution).
- ¹H NMR : Acetylenic proton absence confirms sp-hybridization; aromatic protons appear as a singlet (symmetrical substitution).
- FT-IR : C≡C stretch at ~2100–2200 cm⁻¹ and CF₃ stretches at 1150–1250 cm⁻¹.
- HRMS : Molecular ion peak at m/z corresponding to C₁₆H₆F₁₂ (exact mass: 450.04 g/mol) .
Advanced Research Questions
Q. What challenges arise in using this compound as a ligand in coordination chemistry, and how are they mitigated?
- Methodological Answer : The electron-withdrawing CF₃ groups reduce electron density on the acetylene, complicating metal coordination. To enhance ligand-metal interaction:
- Use Lewis-acidic metals (e.g., Au(I), Pt(II)) that favor electron-deficient ligands.
- Introduce auxiliary donors (e.g., phosphines ) to stabilize metal centers.
- Monitor coordination via X-ray crystallography or EXAFS to verify binding modes .
Q. How do steric and electronic properties of this compound influence its reactivity in [2+2] cycloadditions?
- Methodological Answer :
- Steric Effects : Bulky CF₃ groups hinder approach of dienophiles, requiring high-pressure or photochemical activation.
- Electronic Effects : Electron-deficient acetylene favors inverse-electron-demand cycloadditions with electron-rich partners (e.g., enamines).
- Experimental Design : Kinetic studies under varying light intensities (λ = 300–400 nm) and DFT calculations (e.g., HOMO-LUMO gaps) quantify reactivity trends .
Q. What contradictions exist in reported catalytic applications of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling) often stem from:
- Impurity Profiles : Trace halides or moisture degrade catalysts. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
- Substrate Scope : Limited generality due to steric hindrance. Screen substrates with varying steric bulk (e.g., ortho- vs. para-substituted aryl halides) .
- Theoretical Framework : Apply Hammett plots to correlate substituent effects with reaction rates .
Handling and Stability
Q. What are the best practices for storing and handling this compound to prevent decomposition?
- Methodological Answer :
- Storage : Under argon at −20°C in amber vials to prevent photodegradation.
- Handling : Use gloveboxes with O₂/H₂O monitors (<1 ppm).
- Stability Assays : Periodic NMR checks (every 3 months) to detect decomposition (e.g., alkyne oligomerization) .
Data Contradiction Analysis
Q. Why do computational studies sometimes conflict with experimental data on the compound’s electronic properties?
- Methodological Answer : Discrepancies arise from:
- Solvent Effects : DFT models often neglect solvent polarity. Include PCM (Polarizable Continuum Model) in calculations for accuracy.
- Conformational Flexibility : Static models fail to capture dynamic CF₃ group rotation. Use MD simulations to assess conformational averaging .
Table: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 98–100°C (DSC) | |
| Solubility | 0.5 mg/mL in THF (UV-Vis) | |
| Molar Mass | 450.04 g/mol (HRMS) | |
| Stability in Air | <5% decomposition after 72 hours (NMR) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
